molecular formula C10H11NO4 B12870056 2-Amino-2-oxoethyl 3-(5-methylfuran-2-yl)acrylate

2-Amino-2-oxoethyl 3-(5-methylfuran-2-yl)acrylate

Cat. No.: B12870056
M. Wt: 209.20 g/mol
InChI Key: HKAOZPNUSKXCIV-SNAWJCMRSA-N
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Description

2-Amino-2-oxoethyl 3-(5-methylfuran-2-yl)acrylate is a chemical compound that belongs to the class of furan derivatives Furans are heterocyclic organic compounds characterized by a five-membered aromatic ring containing one oxygen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-2-oxoethyl 3-(5-methylfuran-2-yl)acrylate typically involves the reaction of ethyl 2-chloro-3-oxobutanoate with malonic acid dinitrile in the presence of sodium ethoxide. This reaction yields ethyl 5-amino-4-cyano-2-methylfuran-3-carboxylate . Another method involves the condensation of acetylacetone with ethyl bromopyruvate, followed by cyclization and aromatization to form the desired furan derivative .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach involves large-scale synthesis using the aforementioned synthetic routes, with optimization for yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-Amino-2-oxoethyl 3-(5-methylfuran-2-yl)acrylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can yield alcohols or amines.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the furan ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Reagents like halogens, alkyl halides, and acids are employed under various conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

2-Amino-2-oxoethyl 3-(5-methylfuran-2-yl)acrylate has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-Amino-2-oxoethyl 3-(5-methylfuran-2-yl)acrylate involves its interaction with specific molecular targets. For example, its derivatives can inhibit enzymes by binding to their active sites, thereby blocking their activity. The compound can also interact with cellular pathways, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Amino-2-oxoethyl 3-(5-methylfuran-2-yl)acrylate is unique due to its specific functional groups, which confer distinct chemical reactivity and biological activity

Properties

Molecular Formula

C10H11NO4

Molecular Weight

209.20 g/mol

IUPAC Name

(2-amino-2-oxoethyl) (E)-3-(5-methylfuran-2-yl)prop-2-enoate

InChI

InChI=1S/C10H11NO4/c1-7-2-3-8(15-7)4-5-10(13)14-6-9(11)12/h2-5H,6H2,1H3,(H2,11,12)/b5-4+

InChI Key

HKAOZPNUSKXCIV-SNAWJCMRSA-N

Isomeric SMILES

CC1=CC=C(O1)/C=C/C(=O)OCC(=O)N

Canonical SMILES

CC1=CC=C(O1)C=CC(=O)OCC(=O)N

Origin of Product

United States

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